trans-3-Hydroxypipecolic acid

Overview

Description

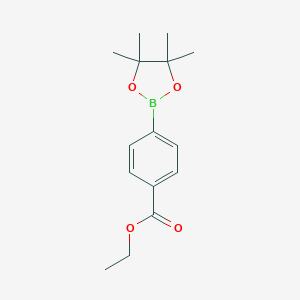

Trans-3-Hydroxypipecolic acid is a nonproteinogenic cyclic alpha-amino acid found in many natural and synthetic compounds with medicinal significance. It has been the subject of various synthetic methods due to its relevance in pharmaceuticals.

Synthesis Analysis

- Stereoselective Synthesis : Utilizing D-serine as a chiral template, efficient routes to cis- and trans-3-hydroxypipecolic acids in enantiopure form have been developed. The syntheses involve chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction for high stereoselectivity (Liang & Datta, 2005).

- Alternative Syntheses : Various methods include using O-protected methyl mandelate as a chiral source, Rh-catalyzed cyclohydrocarbonylation, Suzuki–Miyaura reaction, and enzymatic processes (Haddad & Larchevěque, 2001), (Chiou et al., 2010), (Begliomini et al., 2014).

Molecular Structure Analysis

- Conformational Insights : X-ray crystallographic analysis reveals specific conformational characteristics of this compound and its derivatives, aiding in understanding its molecular interactions and behavior (Chiou et al., 2010).

Chemical Reactions and Properties

- Chemical Behavior : this compound's structure allows for various chemical reactions, particularly in synthesizing pharmaceutical compounds. Its cyclic amino acid structure makes it a versatile building block for synthetic chemistry (Liang & Datta, 2005).

Physical Properties Analysis

- Structural Characteristics : The physical properties, including crystalline structure, melting point, and solubility, are influenced by its molecular configuration and functional groups. These properties are critical in pharmaceutical formulation and synthesis (Chiou et al., 2010).

Scientific Research Applications

Synthesis Techniques : A number of studies have focused on the synthesis of trans-3-Hydroxypipecolic acid, highlighting its importance in medicinal chemistry. Efficient and straightforward routes to synthesize both cis- and trans-3-Hydroxypipecolic acids have been developed, utilizing different starting materials and synthesis methods. For example, D-serine has been used as a chiral template, and various reactions like chelation-controlled addition and zinc borohydride-mediated reduction have been employed for stereoselective formation of the compound (Liang & Datta, 2005).

Medicinal Significance : The significance of 3-Hydroxypipecolic acid in medicinal chemistry is underscored by its presence in a large number of natural and synthetic compounds. It's a common structural moiety in these compounds, suggesting its utility in drug development and pharmaceutical research.

Enantioselective Synthesis : Research has also been conducted on the enantioselective synthesis of this compound. These studies explore various methods to achieve high purity and stereoselectivity in the synthesis process, which is crucial for the development of pharmaceutical compounds (Haddad & Larchevěque, 2001).

Biocatalysis and Organic Synthesis : Some studies have examined the use of enzymes in the synthesis of this compound. For example, the application of lipase-catalyzed kinetic resolution and Suzuki–Miyaura reactions in the synthesis process has been explored (Begliomini et al., 2014).

Natural Occurrence and Isolation : There is also interest in the natural occurrence of hydroxypipecolic acids, like in certain Acacia species. These studies not only provide insights into the natural biosynthesis of these compounds but also offer alternative sources for their extraction (Clark‐Lewis & Mortimer, 1959).

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is involved in the metabolism of lysine, where it is synthesized from lysine through a series of enzymatic reactions . The enzymes involved in these reactions include lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase . The interactions between (2R,3R)-3-hydroxypiperidine-2-carboxylic acid and these enzymes are crucial for its biosynthesis .

Cellular Effects

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid influences various cellular processes. It has been found to play a role in systemic acquired resistance (SAR) in plants, a type of broad-spectrum disease resistance . It affects cell function by acting as a signal molecule in this process . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to the overall immune response of the plant .

Molecular Mechanism

The molecular mechanism of action of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It is converted from lysine through a series of enzymatic reactions, involving transamination, cyclization, and isomerization steps . These reactions demonstrate how the compound exerts its effects at the molecular level .

Metabolic Pathways

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is involved in the metabolic pathway of lysine . The enzymes involved in this pathway include lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase . These enzymes interact with the compound to facilitate its biosynthesis .

properties

IUPAC Name |

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448292 | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176019-04-8 | |

| Record name | (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176019-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes trans-3-hydroxypipecolic acid significant in chemical synthesis?

A1: this compound is a valuable building block in synthesizing various biologically active compounds. Its rigid structure and specific stereochemistry contribute to its utility in medicinal chemistry. []

Q2: What are the common starting materials used in the asymmetric synthesis of this compound?

A2: Researchers have employed diverse starting materials, including D-serine [], 1,4-butanediol [], and a lactam-derived enol phosphate []. The choice often depends on the desired enantiomer and overall synthetic strategy.

Q3: How is stereochemical control achieved during the synthesis of this compound?

A3: Stereochemical control is crucial for obtaining the desired isomer. Strategies include Sharpless asymmetric dihydroxylation and epoxidation [], chelation-controlled Grignard addition to serine derivatives [], and lipase-catalyzed kinetic resolution [].

Q4: What are some key reactions employed in the synthesis of this compound?

A4: Several reactions play key roles, such as Suzuki–Miyaura coupling for introducing specific substituents [], zinc borohydride-mediated reduction for stereoselective formation of amino alcohol precursors [], and ring-opening reactions of epoxides with nitrogen nucleophiles [].

Q5: Are there any advantages to using a chemo-enzymatic approach in the synthesis of this compound?

A5: Yes, a chemo-enzymatic approach, like the one employing lipase-catalyzed kinetic resolution [], can offer high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.

Q6: Can you elaborate on the significance of the chiral building block mentioned in one of the studies?

A6: A study highlights the development of a chiral building block that enables the scalable synthesis of (-)-trans-3-hydroxypipecolic acid []. This is particularly important for producing sufficient quantities for further research and potential applications.

Q7: Has there been research focusing on synthesizing both cis and trans isomers of 3-hydroxypipecolic acid from a common intermediate?

A7: Yes, a study outlines a stereospecific and flexible route to synthesize both cis- and trans-3-hydroxy-L-pipecolic acids from a shared chiral intermediate []. This approach leverages stereospecific inversion at the C-3 position to access both isomers.

Q8: What is the significance of the research on (-)-swainsonine in the context of this compound?

A8: One study describes utilizing a this compound derivative as a precursor for the synthesis of (-)-swainsonine [], indicating its potential application in synthesizing other complex molecules with biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)

![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)

![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)

![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)